![molecular formula C19H23NO4S B4989405 ethyl 4,5-dimethyl-2-[(2-phenoxybutanoyl)amino]-3-thiophenecarboxylate](/img/structure/B4989405.png)
ethyl 4,5-dimethyl-2-[(2-phenoxybutanoyl)amino]-3-thiophenecarboxylate
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Overview
Description
Ethyl 4,5-dimethyl-2-[(2-phenoxybutanoyl)amino]-3-thiophenecarboxylate is a chemical compound that has been the subject of scientific research due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of ethyl 4,5-dimethyl-2-[(2-phenoxybutanoyl)amino]-3-thiophenecarboxylate is not fully understood. However, it has been shown to inhibit the activity of certain enzymes and proteins, which may contribute to its potential therapeutic effects. It has also been shown to modulate gene expression and regulate cellular signaling pathways.
Biochemical and Physiological Effects:
Studies have shown that ethyl 4,5-dimethyl-2-[(2-phenoxybutanoyl)amino]-3-thiophenecarboxylate has various biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, reduce inflammation, and modulate immune responses. It has also been shown to affect lipid metabolism and glucose homeostasis.
Advantages and Limitations for Lab Experiments
One advantage of using ethyl 4,5-dimethyl-2-[(2-phenoxybutanoyl)amino]-3-thiophenecarboxylate in lab experiments is its ability to selectively target certain enzymes and proteins. This makes it a useful tool for studying the function and regulation of these molecules. However, one limitation is that its mechanism of action is not fully understood, which may limit its potential applications.
Future Directions
There are several future directions for research on ethyl 4,5-dimethyl-2-[(2-phenoxybutanoyl)amino]-3-thiophenecarboxylate. One direction is to further investigate its potential as a drug candidate for the treatment of cancer and other diseases. Another direction is to study its interactions with specific proteins and enzymes in order to better understand its mechanism of action. Additionally, further research is needed to determine its potential side effects and toxicity.
Synthesis Methods
The synthesis of ethyl 4,5-dimethyl-2-[(2-phenoxybutanoyl)amino]-3-thiophenecarboxylate involves the reaction of 4,5-dimethyl-2-thiophenecarboxylic acid with 2-phenoxybutyryl chloride in the presence of triethylamine. The resulting intermediate is then treated with ethyl chloroformate and ammonia to yield the final product. This synthesis method has been optimized to yield high purity and high yield of the compound.
Scientific Research Applications
Ethyl 4,5-dimethyl-2-[(2-phenoxybutanoyl)amino]-3-thiophenecarboxylate has been studied for its potential applications in various scientific research fields, including medicinal chemistry, biochemistry, and molecular biology. In medicinal chemistry, this compound has been investigated for its potential as a drug candidate for the treatment of cancer, inflammation, and other diseases. In biochemistry, it has been studied for its interaction with proteins and enzymes. In molecular biology, it has been used as a tool for studying gene expression and regulation.
properties
IUPAC Name |
ethyl 4,5-dimethyl-2-(2-phenoxybutanoylamino)thiophene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO4S/c1-5-15(24-14-10-8-7-9-11-14)17(21)20-18-16(19(22)23-6-2)12(3)13(4)25-18/h7-11,15H,5-6H2,1-4H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLAFPXOLBMQRJO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1=C(C(=C(S1)C)C)C(=O)OCC)OC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4,5-dimethyl-2-[(2-phenoxybutanoyl)amino]thiophene-3-carboxylate |
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